molecular formula C14H20N2O2 B2522205 N-(4-ethoxyphenyl)piperidine-1-carboxamide CAS No. 36879-55-7

N-(4-ethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2522205
CAS No.: 36879-55-7
M. Wt: 248.326
InChI Key: LHIIREIZCSHSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Imaging and Serotonin Receptors

Research has leveraged N-(4-ethoxyphenyl)piperidine-1-carboxamide analogs for advancements in medical imaging, specifically positron emission tomography (PET) for studying serotonin (5-HT) receptors in the brain. Studies show that analogs of this compound, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been utilized for quantifying 5-HT1A receptor densities. This application is crucial for understanding the pathophysiology of neuropsychiatric disorders and monitoring therapeutic interventions (Kepe et al., 2006).

Antibacterial Research

In the fight against antibiotic-resistant bacteria, derivatives of this compound have been explored for their potential to selectively kill bacterial persisters. These are cells that can tolerate antibiotic treatment without acquiring resistance, posing a significant challenge in treating infections. A study demonstrated that certain chemical compounds related to this compound could lead persisters to antibiotic-induced cell death, marking a pivotal step toward eradicating difficult-to-treat bacterial infections without affecting normal, antibiotic-sensitive cells (Kim et al., 2011).

Neurological Disease Research

The exploration of this compound derivatives extends to the study of neurological diseases like Alzheimer's disease (AD). PET imaging probes based on this compound have facilitated the in vivo quantification of 5-HT1A receptors in AD patients, contributing to our understanding of the disease's neurochemical basis and assisting in the development of targeted therapies. These studies underline the importance of 5-HT1A receptors in cognitive functions and offer insights into how their dysregulation may contribute to AD pathology (Plenevaux et al., 2000).

Mechanism of Action

While the specific mechanism of action for “N-(4-ethoxyphenyl)piperidine-1-carboxamide” is not mentioned in the retrieved sources, piperidine derivatives have been found to be potent dopamine reuptake inhibitors .

Safety and Hazards

The safety information for “N-(4-ethoxyphenyl)piperidine-1-carboxamide” indicates that it has a hazard statement of H302 . The precautionary statements include P280 and P305+P351+P338 .

Properties

IUPAC Name

N-(4-ethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-8-6-12(7-9-13)15-14(17)16-10-4-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIIREIZCSHSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.